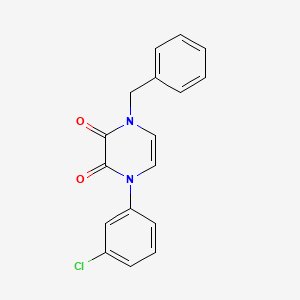
1-benzyl-4-(3-chlorophenyl)-1,2,3,4-tetrahydropyrazine-2,3-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Benzyl-4-(3-chlorophenyl)-1,2,3,4-tetrahydropyrazine-2,3-dione (TCHPD) is a heterocyclic compound with a wide range of applications in scientific research. It is a synthetic pyrazine derivative that has been studied for its use in organic synthesis, as a catalyst, and for its biological activities. TCHPD has been found to be a potent inhibitor of the enzyme acetylcholinesterase, making it of interest in the study of Alzheimer’s disease and other neurological disorders. Additionally, TCHPD has been investigated for its potential use as an anti-cancer agent, as well as its ability to inhibit the growth of certain bacteria.
Wissenschaftliche Forschungsanwendungen
1-benzyl-4-(3-chlorophenyl)-1,2,3,4-tetrahydropyrazine-2,3-dione has been studied for its use in organic synthesis and as a catalyst. It has also been investigated for its biological activities, such as its ability to inhibit the enzyme acetylcholinesterase. This makes this compound of interest in the study of Alzheimer’s disease and other neurological disorders. Additionally, this compound has been investigated for its potential use as an anti-cancer agent, as well as its ability to inhibit the growth of certain bacteria.
Wirkmechanismus
1-benzyl-4-(3-chlorophenyl)-1,2,3,4-tetrahydropyrazine-2,3-dione is a potent inhibitor of the enzyme acetylcholinesterase. This enzyme is responsible for breaking down the neurotransmitter acetylcholine, which is involved in memory and learning. By inhibiting the enzyme, this compound increases the levels of acetylcholine in the brain, which may help to improve memory and learning. Additionally, this compound has been found to inhibit the growth of certain bacteria, including Staphylococcus aureus and Escherichia coli. The exact mechanism of action is not yet known.
Biochemical and Physiological Effects
This compound has been found to have a number of biochemical and physiological effects. In vitro studies have shown that this compound is a potent inhibitor of the enzyme acetylcholinesterase. Additionally, this compound has been found to have anti-cancer effects, as well as antibacterial effects against certain bacteria, including Staphylococcus aureus and Escherichia coli.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 1-benzyl-4-(3-chlorophenyl)-1,2,3,4-tetrahydropyrazine-2,3-dione in laboratory experiments include its ability to inhibit the enzyme acetylcholinesterase, as well as its potential anti-cancer and antibacterial effects. Additionally, this compound is relatively easy to synthesize and can be stored for long periods of time. However, there are some limitations to using this compound in laboratory experiments. For example, the exact mechanism of action is still not known, and its effects on humans have not yet been studied.
Zukünftige Richtungen
There are a number of potential future directions for research into 1-benzyl-4-(3-chlorophenyl)-1,2,3,4-tetrahydropyrazine-2,3-dione. For example, further studies could be conducted to better understand the exact mechanism of action. Additionally, further research could be conducted to investigate the potential effects of this compound on humans. Finally, further studies could be conducted to explore the potential use of this compound as an anti-cancer agent, as well as its potential use as a catalyst in organic synthesis.
Synthesemethoden
1-benzyl-4-(3-chlorophenyl)-1,2,3,4-tetrahydropyrazine-2,3-dione can be synthesized from 1,2,3,4-tetrahydropyrazine-2,3-dione (THPD) and benzyl bromide. THPD is first reacted with sodium hydroxide in methanol to produce a sodium salt of THPD. This is then reacted with benzyl bromide in the presence of a base catalyst, such as pyridine, to form this compound. This reaction is typically carried out in an inert atmosphere, such as nitrogen, to prevent oxidation of the product.
Eigenschaften
IUPAC Name |
1-benzyl-4-(3-chlorophenyl)pyrazine-2,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClN2O2/c18-14-7-4-8-15(11-14)20-10-9-19(16(21)17(20)22)12-13-5-2-1-3-6-13/h1-11H,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAYSKWKIGKRATE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=CN(C(=O)C2=O)C3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(4-fluorophenyl)-4-[(4-methylphenyl)methyl]-1,2,3,4-tetrahydropyrazine-2,3-dione](/img/structure/B6518121.png)
![N-(2,4-dimethoxyphenyl)-2-[4-(4-fluorophenyl)-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl]acetamide](/img/structure/B6518131.png)
![N-(3,4-dimethylphenyl)-2-[4-(4-fluorophenyl)-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl]acetamide](/img/structure/B6518140.png)
![N-(2-ethylphenyl)-2-[4-(4-fluorophenyl)-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl]acetamide](/img/structure/B6518142.png)
![2-[4-(4-fluorophenyl)-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl]acetamide](/img/structure/B6518156.png)
![N-(2-fluorophenyl)-2-[4-(4-fluorophenyl)-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl]acetamide](/img/structure/B6518163.png)
![N-(3-chloro-4-methoxyphenyl)-2-[4-(4-fluorophenyl)-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl]acetamide](/img/structure/B6518170.png)
![N-(2-ethoxyphenyl)-2-[4-(4-fluorophenyl)-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl]acetamide](/img/structure/B6518175.png)
![N-(4-bromophenyl)-2-[4-(4-fluorophenyl)-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl]acetamide](/img/structure/B6518180.png)
![N-(3,5-dimethylphenyl)-2-[4-(4-fluorophenyl)-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl]acetamide](/img/structure/B6518191.png)
![N-(3,5-dimethoxyphenyl)-2-[4-(4-fluorophenyl)-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl]acetamide](/img/structure/B6518194.png)
![1-(3-chlorophenyl)-4-[(2-methylphenyl)methyl]-1,2,3,4-tetrahydropyrazine-2,3-dione](/img/structure/B6518205.png)
![2-[4-(3-chlorophenyl)-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl]-N-(4-methylphenyl)acetamide](/img/structure/B6518213.png)
![1-(3-chlorophenyl)-4-[(4-methylphenyl)methyl]-1,2,3,4-tetrahydropyrazine-2,3-dione](/img/structure/B6518221.png)